molecular formula C12H12FNO B2376060 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 124907-00-2

3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B2376060
CAS No.: 124907-00-2
M. Wt: 205.232
InChI Key: GWAUOKDKFYGIGM-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one is an organic compound with the molecular formula C12H12FNO and a molecular weight of 205.23 g/mol . This compound features a cyclohexenone ring substituted with a fluorophenylamino group, making it a valuable intermediate in various chemical syntheses and applications.

Scientific Research Applications

3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one typically involves the condensation of 2-fluoroaniline with cyclohex-2-en-1-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorophenyl)amino]cyclohex-2-en-1-one
  • 3-[(2-Bromophenyl)amino]cyclohex-2-en-1-one
  • 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one

Uniqueness

3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .

Properties

IUPAC Name

3-(2-fluoroanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-6-1-2-7-12(11)14-9-4-3-5-10(15)8-9/h1-2,6-8,14H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAUOKDKFYGIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoroaniline (10 g) and cyclohexane-1,3-dione (10 g) were heated together under nitrogen at 120° for 1 h. The cooled mixture was triturated with ether and filtered to give the title compound (14.8 g), m.p. 116°-118°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

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